molecular formula C20H20FN3O3 B2682678 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537679-36-0

4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2682678
CAS No.: 537679-36-0
M. Wt: 369.396
InChI Key: WHQLVAXLTRZLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyrimidine carboxamide family, characterized by a six-membered dihydropyrimidine ring fused with a carboxamide moiety. Key structural features include:

  • 4-(4-Ethoxyphenyl) substituent: Provides lipophilicity and steric bulk, influencing membrane permeability and target binding.
  • 6-Methyl and 2-oxo groups: Contribute to ring rigidity and electronic effects, stabilizing the molecule’s conformation .

Properties

IUPAC Name

4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-3-27-16-10-4-13(5-11-16)18-17(12(2)22-20(26)24-18)19(25)23-15-8-6-14(21)7-9-15/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQLVAXLTRZLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves a multi-step process:

    Formation of the Tetrahydropyrimidine Core: The initial step involves the condensation of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide to form the tetrahydropyrimidine core.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-ethoxybenzaldehyde.

    Fluorophenyl Substitution: The fluorophenyl group is incorporated through a reaction with 4-fluoroaniline under acidic conditions.

    Final Coupling and Cyclization: The final step involves the coupling of the intermediate products followed by cyclization to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Hydroxylated tetrahydropyrimidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrahydropyrimidine derivatives. The compound has shown activity against various bacterial strains, demonstrating its potential as an antimicrobial agent. For instance, derivatives synthesized through the Biginelli reaction have been tested for their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with promising results indicating effective inhibition at low concentrations .

Anti-inflammatory Properties

The anti-inflammatory capabilities of compounds similar to 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been documented extensively. Research indicates that specific substitutions on the pyrimidine ring enhance anti-inflammatory activity. For example, compounds exhibiting a 4-methoxy group have been shown to significantly reduce inflammation in animal models when compared to standard anti-inflammatory drugs like diclofenac .

Antihypertensive Effects

Compounds within this class have also been explored for antihypertensive effects. Studies have indicated that certain derivatives can effectively lower blood pressure in experimental models. The structure-activity relationship (SAR) studies suggest that electron-donating groups on the phenyl rings enhance antihypertensive activity .

Anticonvulsant Activity

The anticonvulsant properties of tetrahydropyrimidines have been investigated using the maximal electroshock seizure method in animal models. Compounds with specific electron-withdrawing groups on the phenyl ring demonstrated significant anticonvulsant activity, suggesting potential therapeutic applications in epilepsy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of This compound and its derivatives. Below is a summary of key structural features influencing biological activity:

Structural FeatureEffect on Activity
Substituents on Phenyl Rings Electron-donating groups enhance anti-inflammatory and antihypertensive activities
Position of Substitution Substitutions at C-4 and C-6 are critical for optimizing biological effects
Presence of Fluorine The fluorine atom at the para position may enhance lipophilicity and receptor binding

Synthesis and Evaluation

A notable study synthesized a series of tetrahydropyrimidines and evaluated their biological activities using standardized assays. The results indicated that compounds bearing specific substituents exhibited enhanced potency against inflammation and microbial infections .

Clinical Relevance

While many studies focus on in vitro and in vivo evaluations, there is a growing interest in translating these findings into clinical applications. The compound's structural versatility allows for modifications that could lead to novel therapeutic agents targeting various diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl and fluorophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The tetrahydropyrimidine ring provides a scaffold that can interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

N-(4-Chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (4m)
  • Key difference : Chlorine (Cl) replaces fluorine (F) on the terminal phenyl ring.
  • Impact :
    • Chlorine’s larger atomic radius increases steric hindrance but reduces electronegativity compared to fluorine.
    • Reduced hydrogen-bonding capacity may lower binding affinity to targets like kinases or enzymes .
    • Biological data : Compound 4m showed moderate antibacterial activity (MIC = 32 µg/mL against S. aureus), suggesting fluorine’s absence may diminish potency compared to the fluorophenyl analogue .
N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • Key differences :
    • Methoxy (OCH₃) replaces ethoxy (OC₂H₅) on the 4-phenyl group.
    • Methyl (CH₃) replaces fluorophenyl on the carboxamide.
  • Methyl’s lack of electronegativity eliminates hydrogen-bonding interactions, reducing target engagement .
4-(3-Chlorophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • Key difference : Chlorine is meta-substituted (3-position) vs. para-substituted (4-position) on the phenyl ring.
  • Impact: Meta substitution disrupts conjugation, altering electronic distribution and reducing dipole moments.

Functional Group Modifications

Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Key difference : Carboxylate ester replaces carboxamide; furan replaces phenyl.
  • Impact :
    • Ester groups increase hydrophilicity but reduce metabolic stability (prone to hydrolysis).
    • Furan’s oxygen enhances hydrogen-bonding but lacks aromatic π-π stacking capacity, reducing affinity for hydrophobic pockets .
N-(Benzo[d][1,3]dioxol-5-yl)-4-(4-fluoro-3-((pyridin-2-ylmethyl)carbamoyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (24)
  • Key difference : Pyridinylmethyl carbamoyl and benzodioxole groups introduce heterocyclic moieties.
  • Impact :
    • Pyridine’s nitrogen enables coordination with metal ions (e.g., Mg²⁺ in kinases), enhancing inhibitory potency (IC₅₀ = 12 nM for GRK2).
    • Benzodioxole’s electron-rich system improves π-π interactions in hydrophobic enzyme pockets .

Biological Activity

The compound 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide , with CAS number 380644-48-4 , is a member of the tetrahydropyrimidine family known for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in medicinal chemistry.

  • Molecular Formula : C20_{20}H20_{20}FN3_{N_3}O3_3
  • Molecular Weight : 369.39 g/mol
  • Structure : The compound features a tetrahydropyrimidine core substituted with ethoxy and fluorophenyl groups, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the Biginelli reaction, which is a well-known method for synthesizing dihydropyrimidinones. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.

Antiviral Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit potential as inhibitors of HIV integrase (IN). A study evaluated various compounds in this class, including similar structures to our target compound. The most active derivative showed an IC50_{50} value of 0.65 µM , indicating promising antiviral activity against HIV IN . However, it was noted that these compounds did not demonstrate significant inhibition of HIV-1 and HIV-2 in cell culture assays below cytotoxic concentrations.

Antimicrobial Activity

The antimicrobial properties of related compounds have been studied extensively. A recent review highlighted the effectiveness of certain tetrahydropyrimidine derivatives against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These studies employed methods such as agar well diffusion to determine minimum inhibitory concentrations (MICs), establishing a basis for evaluating the antimicrobial potential of our target compound .

Case Study 1: HIV Integrase Inhibition

In vitro studies involving N-(4-fluorophenyl)-6-methyl derivatives demonstrated that modifications to the phenyl ring could enhance integrase inhibition. The docking studies supported these findings by showing favorable interactions between the compounds and the active site of HIV integrase .

Case Study 2: Antibacterial Efficacy

A series of tests were conducted on related tetrahydropyrimidine compounds against multiple bacterial strains. The results indicated that compounds with specific substitutions exhibited higher antibacterial activity compared to others. For instance, ethylated derivatives showed improved efficacy against Staphylococcus aureus and E. coli .

Data Tables

Compound NameStructureIC50 (µM)Activity
4-(4-fluorophenyl)-6-methylStructure0.65HIV Integrase Inhibitor
Ethylated DerivativeStructure12.5Antibacterial against S. aureus
Unmodified TetrahydropyrimidineStructure>50No significant activity

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and what key reaction conditions optimize yield?

The compound can be synthesized via multicomponent reactions (MCRs), such as the Biginelli reaction, which is widely used for dihydropyrimidinone (DHPM) derivatives. Key steps include:

  • Reagents : Ethyl acetoacetate, urea/thiourea, and substituted aldehydes under acidic conditions (e.g., HCl or Lewis acids like FeCl₃).
  • Optimization : Microwave-assisted synthesis reduces reaction time (30–60 minutes) and improves yield (70–85%) compared to traditional reflux (6–12 hours) .
  • Purification : Column chromatography using silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol.

Q. How can spectroscopic techniques validate the compound’s structural integrity?

  • NMR :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet for ethoxy –CH₂CH₃), δ 6.8–7.4 ppm (aromatic protons from phenyl groups), and δ 9.5–10.5 ppm (amide NH).
    • ¹³C NMR : Carbonyl signals at ~165–175 ppm (amide C=O and pyrimidinone C=O).
  • IR : Stretching vibrations at ~1700 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H), and 1250 cm⁻¹ (C–O from ethoxy group).
  • Mass spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ at m/z 397.4).

Q. What experimental protocols assess the compound’s stability in solution?

  • pH stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours, monitor via HPLC for degradation products.
  • Light/thermal stability : Expose to UV light (254 nm) or heat (50–80°C) and track changes using TLC or NMR .

Advanced Research Questions

Q. What intermolecular interactions are critical in the compound’s crystal packing, and how do they influence physicochemical properties?

Single-crystal X-ray diffraction of analogous DHPM derivatives reveals:

  • Hydrogen bonding : N–H···O interactions between pyrimidinone carbonyl and amide NH stabilize the lattice .
  • π-π stacking : Aromatic rings (4-ethoxyphenyl and 4-fluorophenyl) contribute to stacking distances of ~3.5–3.8 Å, enhancing thermal stability .
  • Ethoxy group : The –OCH₂CH₃ moiety participates in weak C–H···O interactions, affecting solubility .

Q. How do structural modifications (e.g., substituents on the phenyl rings) impact biological activity?

  • Fluorine substitution : The 4-fluorophenyl group increases lipophilicity (logP ~2.8) and enhances membrane permeability, as observed in similar DHPMs .
  • Ethoxy vs. methoxy : Ethoxy groups improve metabolic stability compared to methoxy in hepatic microsomal assays (t₁/₂ increased by ~20%) .
  • Methyl at C6 : Steric hindrance from the methyl group reduces enzymatic degradation rates in cytochrome P450 assays .

Q. How can computational methods (e.g., DFT) elucidate the compound’s reactivity and electronic properties?

  • DFT calculations :
    • HOMO-LUMO gaps (~4.5 eV) predict nucleophilic attack sites at the pyrimidinone carbonyl.
    • Electrostatic potential maps highlight electron-deficient regions (amide C=O) susceptible to nucleophilic substitution .
  • Molecular docking : Simulations with target enzymes (e.g., dihydrofolate reductase) identify binding affinities (ΔG ~−8.2 kcal/mol) .

Q. How should researchers address contradictions in reported biological activities of structurally similar analogs?

  • Case study : Discrepancies in IC₅₀ values for antiproliferative activity may arise from:
    • Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) .
    • Solubility : Poor aqueous solubility (<10 µM) leads to inconsistent dosing in in vitro models .
    • Metabolite interference : Active metabolites in some studies may not be quantified .
  • Resolution : Standardize protocols (e.g., MTT assay at 48 hours) and use solubilizing agents (DMSO ≤0.1%) .

Methodological Considerations

  • Crystallization challenges : Slow evaporation from DMSO/water (1:3) yields diffraction-quality crystals. Disorder in the ethoxy group may require refinement with constraints (e.g., SHELXL) .
  • Synthetic scalability : Continuous flow reactors improve reproducibility (>90% yield) by maintaining precise temperature (±2°C) and reagent stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.